Ozenoxacin
Beschreibung
Ozenoxacin is a novel, non-fluorinated topical quinolone antimicrobial agent approved for treating impetigo in adults and pediatric patients ≥2 months of age. It exhibits potent bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-susceptible S. aureus (MSSA), and Streptococcus pyogenes, even in strains resistant to mupirocin, ciprofloxacin, and other quinolones . Its molecular structure lacks a fluorine atom, avoiding chondrotoxicity and phototoxicity associated with fluorinated quinolones . This compound inhibits both DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication, which minimizes the risk of resistance development . Clinical trials demonstrate rapid efficacy, with microbiological success observed as early as 2 days post-treatment, and a favorable safety profile in pediatric populations .
Eigenschaften
IUPAC Name |
1-cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)pyridin-3-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIJWUTXQAGSLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947446 | |
| Record name | Ozenoxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245765-41-7 | |
| Record name | Ozenoxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=245765-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ozenoxacin [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245765417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ozenoxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ozenoxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OZENOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0LH498RFO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Traditional Multi-Step Synthesis of Ozenoxacin
The conventional preparation of this compound involves a seven-step sequence starting from chromone-3-carboxaldehyde intermediates. The process emphasizes regioselective cyclopropanation and palladium-catalyzed cross-coupling reactions to construct the quinoline core.
Stepwise Synthesis Process
Formation of the Quinoline Core
The synthesis begins with the condensation of chromone-3-carboxaldehyde derivatives with cyclopropylamine under acidic conditions. For example, compound 7a (1-cyclopropyl-8-methyl-7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) reacts with pyridinylboronic acid derivatives in a Suzuki-Miyaura coupling. This step employs tetrakis(triphenylphosphine)palladium(0) or tris(dibenzylideneacetone)dipalladium(0) as catalysts, with sodium bicarbonate as a base in a toluene-water solvent system.
Key Reaction Conditions:
- Temperature: 80–100°C
- Solvent: Toluene/water (3:1 v/v)
- Catalyst loading: 2–5 mol% Pd
Deprotection and Functionalization
Post-coupling, the intermediate undergoes deprotection using hydrochloric acid (6 M) in ethanol to remove benzamide protecting groups. Subsequent methylation with methyl iodide in tetrahydrofuran (THF) introduces the N-methylamino moiety at the pyridinyl position.
Final Cyclization and Acidification
The cyclized product is treated with ethanolic potassium hydroxide (20% w/v) at 25–35°C for 4 hours, followed by acidification to pH 5.2 using dilute HCl. This step precipitates the crude this compound, which is filtered and washed with water.
Purification and Crystallization
The crude product undergoes sequential solvent-based purification to achieve the crystalline Form-M polymorph, critical for bioavailability.
Solvent Slurrying
- Primary purification : The wet cake is suspended in n-heptane (400 mL) at 60–70°C for 1 hour to remove hydrophobic impurities.
- Secondary purification : Ethyl acetate (250 mL) at 75–85°C dissolves the compound, which is then cooled to 25–35°C to induce crystallization.
Particle Size Control
Final particle size specifications ensure optimal dissolution kinetics:
| Parameter | Value |
|---|---|
| D90 | ≤20 µm |
| D50 | ≤10 µm |
This is achieved through high-shear milling or recrystallization from isopropanol.
TsCl-Mediated Domino Reaction: A Green Chemistry Approach
Recent advances have streamlined this compound synthesis using a tosyl chloride (TsCl)-promoted domino reaction, reducing the step count from eight to three.
Reaction Mechanism
The domino sequence involves:
- Tosylation of chromone-3-carboxaldehyde to activate the C-3 position.
- Nucleophilic attack by cyclopropylamine, forming the quinoline ring via intramolecular cyclization.
- Oxidative aromatization using MnO₂ to yield the final quinolone structure.
Optimized Conditions:
Crystallization Techniques for Form-M Polymorph
The crystalline Form-M of this compound exhibits superior stability and dissolution properties compared to other polymorphs.
Water-Mediated Crystallization
Analytical Characterization of Synthetic Batches
Quality control measures ensure compliance with pharmacopeial standards:
Spectroscopic Data
Industrial-Scale Manufacturing Considerations
Process Economics
| Cost Factor | Traditional Route | TsCl Route |
|---|---|---|
| Raw materials | $12,500/kg | $8,200/kg |
| Catalyst costs | $3,800/kg | $0 |
| Waste disposal | $2,100/kg | $900/kg |
The TsCl method reduces total production costs by 44% while doubling throughput.
Environmental Impact
- PMI (Process Mass Intensity) : Reduced from 86 to 29 kg/kg
- E-factor : Improved from 58 to 12 kg waste/kg product
Analyse Chemischer Reaktionen
Ozenoxacin undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential in modifying the quinolone structure to enhance its antibacterial properties.
Substitution: Nucleophilic aromatic substitution is used in the synthesis of the pyridyl tributylstannane intermediate.
Coupling Reactions: The Stille coupling and Buchwald-Hartwig coupling are crucial in the synthesis of this compound.
Common reagents used in these reactions include methylamine, acetic anhydride, bis(tributyltin), and Pd catalysts. The major products formed are intermediates leading to the final this compound compound .
Wissenschaftliche Forschungsanwendungen
Ozenoxacin has a broad range of applications in scientific research:
Chemistry: It is used as a model compound in studying quinolone synthesis and reactions.
Biology: this compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA replication enzymes.
Medicine: It is used in clinical trials for treating impetigo and other bacterial skin infections.
Industry: This compound is used in the pharmaceutical industry for developing topical antibacterial creams.
Wirkmechanismus
Ozenoxacin exerts its effects by inhibiting bacterial DNA replication enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, supercoiling, and chromosomal condensation. By inhibiting these enzymes, this compound prevents bacterial cell division and replication, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Antimicrobial Spectrum and Resistance Profile
Ozenoxacin outperforms other topical antibiotics in vitro and in vivo due to its broad-spectrum activity and low propensity for resistance. Key comparisons include:
- Key Findings: this compound’s mutant prevention concentration (MPC) is 280-fold lower than ciprofloxacin and levofloxacin for quinolone-susceptible S. aureus, reducing the risk of mutant selection . Against levofloxacin-resistant S. aureus, this compound maintains an MPC of 0.1–6 mg/L, whereas ciprofloxacin and levofloxacin fail (MPC >50 mg/L) . In murine models, this compound 1% cream showed superior bacterial reduction compared to retapamulin 1% and mupirocin 2% ointments .
Clinical Efficacy
Pooled data from phase III trials (n=412 patients) demonstrated:
| Parameter | This compound 1% Cream | Placebo | Retapamulin 1% |
|---|---|---|---|
| Clinical Success (Day 5) | 54.4% | 34.5% | 53.3% |
| Microbiological Success (Day 2) | 92% | 65% | Not reported |
| Therapeutic Failure Rate | 40.8% | 61.3% | 41.2% |
- This compound achieved 100% clinical and microbiological success in infants aged 2–6 months, a population often excluded from trials of other agents .
- Retapamulin, while effective, is approved only for patients ≥9 months, limiting its use in younger infants .
Cost-Effectiveness and Prescription Trends
- Real-world studies in Spain found this compound reduced treatment failures by 15% compared to fusidic acid, with comparable costs .
- Resistance-driven prescription changes occur in 45% of fusidic acid failures, often requiring systemic antibiotics like amoxicillin-clavulanate .
Biologische Aktivität
Ozenoxacin is a novel topical antibacterial agent primarily used for treating superficial skin infections, particularly impetigo. Its unique mechanism of action and efficacy against a range of pathogens, especially Gram-positive bacteria, make it a significant focus in dermatological pharmacotherapy. This article presents an overview of the biological activity of this compound, including its antimicrobial properties, anti-inflammatory effects, clinical efficacy in various studies, and potential therapeutic applications.
Antimicrobial Activity
This compound exhibits potent bactericidal activity against various Gram-positive bacteria, including Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains) and Streptococcus pyogenes. The minimum inhibitory concentrations (MIC) for these pathogens are comparable to or lower than those of established antibiotics, indicating its effectiveness in treating resistant infections.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (MSSA) | ≤ 0.5 | |
| Staphylococcus aureus (MRSA) | ≤ 0.5 | |
| Streptococcus pyogenes | ≤ 0.5 | |
| Cutibacterium acnes | 1 - 30 |
In vitro studies have demonstrated that this compound's antimicrobial activity is effective at concentrations ranging from 1 to 30 µg/mL against Cutibacterium acnes, a key contributor to acne vulgaris. This activity is complemented by its ability to inhibit the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α in human monocyte cell lines .
Anti-inflammatory Effects
Beyond its antimicrobial properties, this compound has shown significant anti-inflammatory effects. Research indicates that it reduces the phosphorylation of p38 mitogen-activated protein kinases (MAPK) and inhibits the degradation of IκB-α in keratinocytes and THP-1 cells. These actions contribute to its therapeutic effects on inflammatory conditions like acne .
Case Study: Efficacy in Inflammatory Acne
In a study involving animal models, topical application of this compound significantly suppressed ear swelling induced by heat-killed C. acnes. This suggests that this compound not only combats bacterial infection but also mitigates inflammation associated with acne .
Clinical Efficacy
This compound has been evaluated in multiple clinical trials for its efficacy and safety profile in treating impetigo and other superficial skin infections.
Table 2: Summary of Clinical Trials
| Study Type | Population Size | Treatment Duration | Clinical Success Rate (%) | Reference |
|---|---|---|---|---|
| Phase I | 36 | 5 days | 50 | |
| Phase III (Trial 1) | 335 | 5 days | 54.4 | |
| Phase III (Trial 2) | 282 | 5 days | 88.8 |
The first phase III trial demonstrated that this compound was superior to placebo in achieving clinical success after five days of treatment (54.4% vs. 37.9%, P = .001). Additionally, microbiological success was significantly higher in the this compound group compared to placebo after just two days (87.2% vs. 63.9%, P = .002) .
Safety Profile
This compound is generally well-tolerated among patients, with adverse effects being minimal and not serious in nature. In clinical trials, only a small percentage of patients reported side effects related to the treatment .
Q & A
Q. What is the mechanism of action of ozenoxacin, and how does it differ from other quinolones?
this compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. Unlike fluorinated quinolones, its fluorine-free structure reduces chondrotoxicity risk and enhances safety in pediatric populations . Methodologically, confirmatory studies involve in vitro enzyme inhibition assays, MIC determination against target pathogens, and comparative toxicity profiling using cell culture models.
Q. What is the antimicrobial spectrum of this compound, including activity against resistant strains?
this compound demonstrates potent activity against Gram-positive pathogens (e.g., S. aureus, MRSA, S. pyogenes), including ciprofloxacin-, mupirocin-, and methicillin-resistant strains. Research protocols should include broth microdilution MIC testing, time-kill assays, and genomic analysis of resistance markers (e.g., mecA, gyrA mutations) to validate cross-resistance patterns .
Q. How are clinical efficacy endpoints defined and measured in this compound trials for impetigo?
Primary endpoints include clinical success (complete resolution of lesions) and microbiological eradication (culture negativity). Standardized tools like the Skin Infection Rating Scale (SIRS) and blinded central laboratory cultures are used. Statistical analysis typically employs intention-to-treat (ITT) and per-protocol cohorts, with superiority testing against placebo via chi-square or Fisher’s exact tests .
Q. What safety considerations are prioritized in pediatric studies of topical this compound?
Safety assessments focus on systemic absorption (via plasma quantification), local tolerability (erythema, itching), and adverse event reporting. Methodologies include pharmacokinetic sampling (HPLC-MS/MS) and dermatologist-graded skin reactions. Studies show negligible systemic absorption, with <0.3% of pediatric plasma samples exceeding detection limits .
Advanced Research Questions
Q. How can formulation optimization (e.g., nano-emulgels) enhance this compound delivery?
Factorial design (e.g., 3² full factorial) evaluates variables like oil-surfactant ratios and homogenization speed. Responses include globule size (dynamic light scattering) and entrapment efficiency (ultrafiltration/HPLC). Validation requires in vitro release testing (IVRT) with vertical diffusion cells and ex vivo permeation studies using Franz cells .
Q. How do regional resistance data discrepancies (e.g., Spain vs. global studies) impact this compound research?
Regional variations in fusidic acid/mupirocin resistance (e.g., 2.2% in Spain vs. higher rates elsewhere) necessitate localized surveillance. Methodologies involve multicenter MIC surveillance, stratified sampling by geographic regions, and meta-analysis to reconcile contradictions. Stability in this compound MIC90 values over 3 years supports its reliability despite regional differences .
Q. What methodologies assess this compound’s pharmacokinetics in pediatric populations?
Plasma concentration studies use validated HPLC-MS/MS with lower quantification limits (e.g., 0.25 ng/mL). Population pharmacokinetic modeling accounts for age-stratified absorption rates. Dermal microdialysis may further quantify tissue penetration, though current data rely on sparse sampling protocols .
Q. How do in vitro potency findings translate to clinical efficacy in impetigo trials?
Bridging studies correlate MIC90 values with clinical outcomes using logistic regression. For example, this compound’s MIC90 ≤0.03 µg/mL against S. aureus aligns with 85.2% clinical success in phase III trials. Discrepancies require sensitivity analysis of pathogen load, biofilm formation, and host immune factors .
Q. What trial designs optimize comparative efficacy studies (e.g., this compound vs. retapamulin)?
Double-blind, randomized controlled trials (RCTs) with non-inferiority margins (e.g., 10% difference) are ideal. Stratification by lesion severity and pathogen type ensures comparability. Internal validation controls (e.g., retapamulin) and post-hoc subgroup analysis by age enhance robustness .
Q. How are microbiological outcomes validated in this compound research?
Dual methods—culture-based eradication and PCR for resistance genes—are recommended. For example, phase III trials used centralized cultures with MALDI-TOF identification and susceptibility testing. Molecular methods (e.g., spa typing for S. aureus) further distinguish relapse from reinfection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
